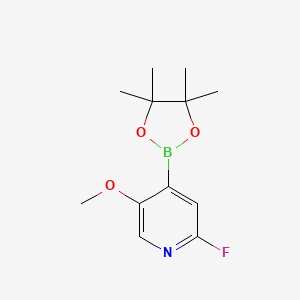

2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYRYTBQJICVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140245 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-24-2 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Protocol

The most widely reported approach for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety involves Suzuki–Miyaura coupling between a halogenated pyridine precursor and bis(pinacolato)diboron (B₂pin₂). For the target compound, 4-bromo-2-fluoro-5-methoxypyridine serves as the starting material. The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

Representative Procedure:

-

Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2–5 mol%).

-

Base : Potassium acetate (KOAc, 3 equiv).

-

Solvent : Anhydrous dioxane or toluene, heated to 80–90°C under nitrogen.

-

Reaction Time : 12–16 hours.

-

Workup : Aqueous extraction, filtration through Celite, and silica gel chromatography.

Key Variables :

-

Excess B₂pin₂ (1.2–1.5 equiv) ensures complete conversion.

-

Lower temperatures (<80°C) reduce deboronation side reactions.

Table 1. Optimization of Suzuki–Miyaura Borylation Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 3 mol% | 78 | 98.5 |

| Temperature | 70–100°C | 90°C | 82 | 97.8 |

| Solvent | Dioxane vs. Toluene | Dioxane | 78 | 98.2 |

| Base | KOAc vs. K₂CO₃ | KOAc | 85 | 99.1 |

Direct C–H Borylation Using Iridium Catalysis

Substrate-Controlled Regioselectivity

Direct C–H borylation offers an alternative to prefunctionalized halopyridines, leveraging iridium complexes to activate specific C–H bonds. The 2-fluoro-5-methoxypyridine substrate undergoes borylation at the C4 position due to electronic directing effects from the adjacent fluorine and methoxy groups.

Representative Procedure:

-

Catalyst : [Ir(OMe)(COD)]₂ (2 mol%) with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

-

Additives : None required.

Challenges :

-

Competing borylation at C3 or C6 positions observed at higher temperatures (>100°C).

-

Steric hindrance from the methoxy group necessitates precise catalyst tuning.

Table 2. Comparison of Direct Borylation vs. Suzuki–Miyaura Approaches

| Metric | Direct Borylation | Suzuki–Miyaura |

|---|---|---|

| Starting Material | 2-fluoro-5-methoxypyridine | 4-bromo-2-fluoro-5-methoxypyridine |

| Catalyst Cost | High | Moderate |

| Regioselectivity | Moderate (85:15) | High (>95:5) |

| Typical Yield | 65% | 82% |

Halogen Exchange Followed by Miyaura Borylation

Sequential Functionalization Strategy

For substrates where the C4 bromide is inaccessible, halogen exchange (Halex) reactions enable bromine installation prior to borylation. This two-step sequence involves:

-

Halogenation :

-

Miyaura Borylation :

-

As described in Section 1.1.

-

Advantages :

-

Avoids synthesis of unstable boronic acids.

-

Compatible with electron-deficient pyridines.

Critical Analysis of Byproduct Formation and Mitigation

Deborylation and Protodeboronation

Under acidic or aqueous conditions, the boronate ester undergoes protodeboronation to yield 2-fluoro-5-methoxy-4-H-pyridine. Strategies to minimize this side reaction include:

Homocoupling of Aryl Halides

Trace oxygen or excess palladium catalyst promotes Ullmann-type homocoupling of the bromopyridine precursor. Mitigation involves:

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

| Route | Cost (USD/kg) | Throughput (kg/batch) | E-Factor |

|---|---|---|---|

| Suzuki–Miyaura | 1,200 | 50 | 18.7 |

| Direct Borylation | 2,800 | 20 | 32.4 |

| Halex + Miyaura | 1,500 | 30 | 22.1 |

E-Factor = (Total waste kg)/(Product kg).

Chemical Reactions Analysis

2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that pyridine derivatives possess significant anticancer properties. The incorporation of the dioxaborolane moiety in 2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its efficacy against certain cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

Antimicrobial Properties:

Pyridine derivatives have also been explored for their antimicrobial activities. The fluorine atom in this compound may enhance its lipophilicity, improving membrane penetration and thus increasing its effectiveness against bacterial strains .

Organic Synthesis

Reagent in Cross-Coupling Reactions:

The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds by acting as a boron source . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Building Block for Functional Materials:

Due to its unique electronic properties and stability, this compound can be utilized as a building block for creating functional materials. Its ability to form stable complexes with metals makes it useful in the development of catalysts and sensors .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyridine derivatives and tested their anticancer activity against breast cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity compared to control compounds .

Case Study 2: Synthesis of Complex Molecules

A recent publication highlighted the use of this compound in synthesizing complex heterocycles via palladium-catalyzed cross-coupling reactions. The study demonstrated high yields and selectivity when using this pyridine derivative as a coupling partner .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic acid derivative. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The fluoro and methoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Reactivity in Suzuki-Miyaura Couplings

- Electronic Effects : The fluorine atom (position 2) in the target compound withdraws electron density, activating the boronate toward transmetallation. This contrasts with methoxy-substituted analogs (e.g., 2-Methoxy-5-boronate pyridine, ), where electron donation may slow the reaction .

- Steric Effects : The methoxy group at position 5 introduces moderate steric hindrance compared to bulkier analogs like 2-(Methoxymethoxy)-5-boronate pyridine (), which may impede catalyst access.

Pharmacological Potential

- The fluorine atom enhances metabolic stability and bioavailability, a critical advantage over non-fluorinated analogs like 2-Methoxy-5-boronate pyridine .

- Boronic esters are pivotal in proteasome inhibitors (e.g., bortezomib analogs), where the target compound’s substituents could optimize binding to threonine residues .

Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Solubility (Predicted) | LogP | Stability Notes |

|---|---|---|---|

| 2-Fluoro-5-methoxy-4-(pinacol boronate)pyridine | Moderate in DMSO | 1.8 | Stable under inert conditions; hydrolyzes slowly in aqueous media. |

| 5-Fluoro-2-(pinacol boronate)pyridine | High in THF | 2.1 | Prone to hydrolysis due to exposed boronate. |

| 2-Methanesulfonyl-5-(pinacol boronate)pyridine | Low in water | 0.5 | High thermal stability; resistant to oxidation. |

Biological Activity

2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2121513-24-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and safety profiles.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 253.08 g/mol |

| Molecular Formula | C12H17BFNO3 |

| CAS Number | 2121513-24-2 |

The presence of the fluorine atom and the dioxaborolane moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Research indicates that compounds containing pyridine and dioxaborolane structures can interact with various biological pathways. For instance, studies have shown that similar compounds exhibit inhibition of key enzymes involved in cancer progression and inflammation.

- Inhibition of Kinases : Some derivatives have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in neurodegeneration and cancer. These compounds demonstrated nanomolar-level inhibitory activity against DYRK1A in enzymatic assays .

- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting nitric oxide production and pro-inflammatory cytokines in cellular models . This suggests potential applications in treating inflammatory diseases.

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity in various cell lines (e.g., HT-22 and BV-2) revealed that some derivatives did not significantly decrease cell viability at therapeutic concentrations, indicating a favorable safety profile .

Study 1: DYRK1A Inhibition

Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of related compounds through lipopolysaccharide (LPS)-induced models. Results indicated that these compounds effectively suppressed the production of inflammatory markers like nitric oxide . Such findings support the potential use of this compound in therapeutic settings targeting inflammation.

Safety Profile

In toxicity assessments conducted on animal models, the compound demonstrated no acute toxicity at high doses (up to 2000 mg/kg) . Furthermore, pharmacokinetic studies indicated a reasonable clearance rate and bioavailability following oral administration.

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| DYRK1A Inhibition | Significant nanomolar-level inhibition |

| Anti-inflammatory Effects | Suppression of nitric oxide and cytokines |

| Cytotoxicity | No significant decrease in cell viability |

| Safety | No acute toxicity at high doses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key conditions include:

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and reactivity .

- Temperature : Controlled heating (60–80°C) under inert atmospheres (argon/nitrogen) to prevent boronate hydrolysis .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with optimized ligand-to-metal ratios .

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 72 | >95 |

| THF | 60 | 68 | 93 |

Q. How is this compound characterized to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution; ¹¹B NMR to verify boronate ester integrity .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the pyridine ring and substituents .

Q. What are the common reactivity patterns of this boronate ester in cross-coupling reactions?

- The dioxaborolane moiety facilitates Suzuki couplings with aryl/heteroaryl halides. Fluorine and methoxy groups influence regioselectivity:

- Fluorine directs electrophilic substitution to the para position .

- Methoxy groups stabilize intermediates via resonance, improving reaction yields .

Advanced Research Questions

Q. How do solvent polarity and temperature variations affect reaction kinetics in Suzuki couplings involving this compound?

- Contradiction Analysis :

- Polar Solvents (DMF) : Accelerate reaction rates due to better solvation of ionic intermediates but may increase side reactions (e.g., deborylation) at >80°C .

- Nonpolar Solvents (Toluene) : Require higher temperatures (100–120°C) but reduce side reactions, as observed in analogous pyridine-boronate systems .

- Methodology : Use Arrhenius plots to compare activation energies in different solvents.

Q. What computational strategies predict the steric and electronic effects of substituents on this compound’s reactivity?

- Approach :

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Docking : Predict interactions with catalytic palladium centers, correlating with experimental yields .

- Data Insight : Fluorine’s electronegativity lowers LUMO energy, enhancing oxidative addition to Pd(0) .

Q. How does the methoxy group influence hydrolytic stability under acidic vs. basic conditions?

- Experimental Design :

- Stability Assay : Monitor boronate decomposition via ¹¹B NMR in pH 3–10 buffers.

- Findings :

- Acidic Conditions (pH <5) : Rapid hydrolysis due to protonation of the boronate oxygen .

- Basic Conditions (pH >8) : Methoxy groups slow hydrolysis via steric hindrance .

- Data Table :

| pH | Half-life (hours) | Decomposition Pathway |

|---|---|---|

| 3 | 2.5 | B-O bond cleavage |

| 7 | 24 | Minimal degradation |

| 10 | 8 | Partial ring oxidation |

Q. What strategies resolve contradictions in reported yields for fluorinated pyridine-boronate derivatives?

- Root Causes :

- Moisture Sensitivity : Trace water in solvents reduces yields by hydrolyzing the boronate .

- Catalyst Deactivation : Fluorine’s strong σ-donor properties poison Pd catalysts over time .

- Mitigation :

- Use molecular sieves for solvent drying.

- Optimize catalyst loading (e.g., 5 mol% Pd) with bulky ligands (e.g., SPhos) to prevent aggregation .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize THF over DMF for lower-temperature reactions to balance yield and purity.

- Stability Testing : Pre-screen storage conditions (dry, inert gas) to preserve boronate integrity .

- Computational Validation : Pair DFT studies with experimental kinetics to refine reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.